Lipophilicity Shift Relative to the Parent 6‑Phenyl‑2‑thiouracil Core
The 5‑pentanoic acid chain differentiates the target compound from unsubstituted 6‑phenyl‑2‑thiouracil (CAS 36822‑11‑4) by lowering computed logP while introducing an ionizable carboxylate moiety .
| Evidence Dimension | Computed XLogP3 |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 6‑Phenyl‑2‑thiouracil: XLogP3 ~2.5 (estimated from PubChem data) |
| Quantified Difference | Approximately 0.6 log units lower |
| Conditions | Computed by PubChem (XLogP3 algorithm) |
Why This Matters
A lower logP with an additional ionizable group alters solubility and permeability profiles, making the target compound more suitable for aqueous assay formats without co‑solvent compared to the parent thiouracil.
- [1] PubChem. 5-(4-Hydroxy-2-mercapto-6-phenyl-5-pyrimidinyl)pentanoic acid. CID 15592234 (XLogP3 = 1.9). View Source
- [2] PubChem. 6-Phenyl-2-thiouracil. CID 69168. View Source
